37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
37,38,39,40,41,42-Hexaoxaheptacyclo[32211~4,7~1~10,13~1~16,19~1~22,25~1~28,31~]dotetracontane is a complex organic compound characterized by its unique heptacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane typically involves multi-step organic reactions. The process often starts with simpler cyclic compounds, which undergo a series of cyclization and oxidation reactions to form the heptacyclic structure. Key reagents used in these reactions include strong oxidizing agents and catalysts that facilitate the formation of the multiple oxygen bridges.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce simpler cyclic structures.
Scientific Research Applications
37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a model system to study complex ring structures and their reactivity.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug delivery system or as a scaffold for designing new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple oxygen atoms and ring structure allow it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Calixarenes: These compounds have similar cyclic structures and are used in various chemical and biological applications.
Cyclodextrins: Known for their ability to form inclusion complexes, cyclodextrins share some structural similarities with 37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane.
Crown Ethers: These compounds also contain multiple oxygen atoms and are used in coordination chemistry and molecular recognition studies.
Uniqueness
What sets this compound apart is its heptacyclic structure, which provides unique chemical properties and potential applications not found in simpler cyclic compounds. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
25052-37-3 |
---|---|
Molecular Formula |
C36H60O6 |
Molecular Weight |
588.9 g/mol |
IUPAC Name |
37,38,39,40,41,42-hexaoxaheptacyclo[32.2.1.14,7.110,13.116,19.122,25.128,31]dotetracontane |
InChI |
InChI=1S/C36H60O6/c1-2-26-15-16-28-5-6-30(39-28)19-20-32-9-10-34(41-32)23-24-36-12-11-35(42-36)22-21-33-8-7-31(40-33)18-17-29-4-3-27(38-29)14-13-25(1)37-26/h25-36H,1-24H2 |
InChI Key |
YCJDADWAWDJQQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(O2)CCC3CCC(O3)CCC4CCC(O4)CCC5CCC(O5)CCC6CCC(O6)CCC7CCC1O7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.